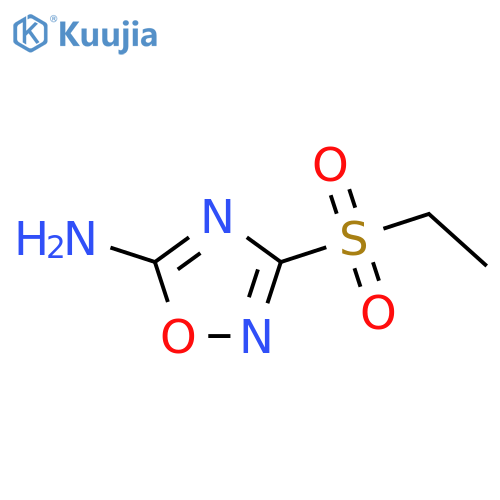Cas no 1263212-32-3 (3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine)

1263212-32-3 structure
商品名:3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine
CAS番号:1263212-32-3
MF:C4H7N3O3S
メガワット:177.181679010391
CID:5158461
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine
- 3-Ethanesulfonyl-[1,2,4]oxadiazol-5-ylamine
-
- インチ: 1S/C4H7N3O3S/c1-2-11(8,9)4-6-3(5)10-7-4/h2H2,1H3,(H2,5,6,7)
- InChIKey: WLSYUBQJLPJKLI-UHFFFAOYSA-N
- ほほえんだ: S(C1=NOC(N)=N1)(CC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 221
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 108
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD608818-1g |
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine |
1263212-32-3 | 97% | 1g |
¥3402.0 | 2023-04-03 | |
| Chemenu | CM491740-1g |
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine |
1263212-32-3 | 97% | 1g |
$*** | 2023-03-29 |
3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1263212-32-3 (3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
